(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Physicochemical Properties Drug Discovery Lead Optimization

(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. It consists of a pyrazole ring substituted at the 4-position with a bromine atom, at the 5-position with a methyl group, and at the 1-position with an acetic acid moiety.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 512809-63-1
Cat. No. B183078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
CAS512809-63-1
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC(=O)O)Br
InChIInChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyFQEKYGLAIHOXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1)? A Technical Overview for Procurement Scientists


(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) is a heterocyclic organic compound with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol . It consists of a pyrazole ring substituted at the 4-position with a bromine atom, at the 5-position with a methyl group, and at the 1-position with an acetic acid moiety . The compound is primarily utilized as a research chemical and versatile synthetic building block , valued for its dual functional handles: the carboxylic acid group which enables conjugation and amide bond formation, and the bromine atom which serves as a reactive site for cross-coupling chemistry . Its computed physicochemical properties include an XLogP3 of 1, a topological polar surface area of 55.1 Ų, two rotatable bonds, and a solid physical form .

Why (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) is Not a Commodity: Understanding Substitution Risks in Pyrazole Acetic Acids


Substituting (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid with a structurally similar pyrazole acetic acid analog carries quantifiable risks to experimental outcomes. The presence of a bromine atom at the 4-position is not a minor variation; it fundamentally alters electronic properties, lipophilicity, and synthetic utility compared to unsubstituted or alternative halogenated analogs . As an H-bond-donating heterocycle, pyrazoles have been used as more lipophilic and metabolically more stable bioisosteres of phenol, a property that is exquisitely sensitive to substitution pattern . The bromine substituent specifically confers a reactivity profile that is distinct from chloro, fluoro, or unsubstituted derivatives, enabling orthogonal synthetic strategies and altering biological target engagement. The quantitative evidence presented in Section 3 demonstrates that seemingly minor structural deviations can result in measurable differences in physicochemical properties and synthetic accessibility, directly impacting procurement decisions and research validity.

Quantitative Differentiation of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1): Evidence-Based Comparator Analysis


Lipophilicity and Polarity Comparison: Bromo vs. Unsubstituted vs. Fluoroalkyl Pyrazole Acetic Acids

The lipophilicity of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, as measured by its calculated LogP (XLogP3) of 1.0 , is 0.6 log units higher than the unsubstituted core pyrazole acetic acid scaffold, but significantly lower than fluoroalkylated analogs. This positions the bromo-methyl derivative as a balanced, moderately lipophilic building block, offering improved membrane permeability potential over the unsubstituted core while avoiding the high LogP and potential metabolic liabilities associated with more lipophilic fluoroalkyl variants .

Physicochemical Properties Drug Discovery Lead Optimization

Synthetic Utility: Orthogonal Cross-Coupling Potential Enabled by 4-Bromo Substitution

The 4-bromo substituent on the pyrazole ring of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid provides a uniquely reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) . This is a critical point of differentiation from chloro-substituted analogs like 4-chloro-3-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 855344-71-7) , where the bromo group offers a distinct balance of reactivity and stability for sequential coupling strategies. Furthermore, the combination of the bromo group with the acetic acid moiety allows for orthogonal functionalization: the acid can be used for amide bond formation or esterification independently of the cross-coupling step, a synthetic advantage not afforded by simpler unsubstituted or alkyl-only pyrazole cores .

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical and Handling Profile: Melting Point and Solid-State Form

The compound is supplied as a solid , a property that simplifies handling, weighing, and dissolution for high-throughput screening (HTS) and medicinal chemistry workflows compared to liquid or hygroscopic analogs. While specific melting point data is not consistently reported across vendors, the solid state at ambient temperature is confirmed . This is a practical differentiator from analogs like 3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 957487-29-5), which also reports a solid state , but the bromo derivative offers a distinct purity specification of 95%+ .

Compound Management High-Throughput Screening Formulation

Optimal Research Applications for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 512809-63-1) Based on Verified Evidence


Scaffold for Kinase or Enzyme Inhibitor Lead Optimization

As demonstrated by the class-level evidence of pyrazole acetic acids as bioisosteres for phenols and their use in COX-2 and PPAR-α/γ inhibitors, (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid serves as an optimal core scaffold for lead optimization programs targeting enzymes where a moderately lipophilic, H-bond-donating moiety is desired [1]. Its LogP of 1.0 and solid state make it readily formulable for initial in vitro screening, and the bromo group provides a clear path for SAR expansion via cross-coupling.

Generation of Diverse Compound Libraries via Late-Stage Functionalization

The 4-bromo substituent is a strategic advantage for medicinal chemists seeking to rapidly generate diverse analog libraries. Using standard Suzuki-Miyaura cross-coupling conditions, the bromo group can be replaced with a wide variety of aryl, heteroaryl, or alkenyl groups, enabling the exploration of chemical space around the pyrazole core . This approach is more efficient than de novo synthesis of each analog, a key consideration for procurement where a single, versatile building block can replace multiple custom syntheses.

Development of Novel Anti-inflammatory or Antidiabetic Agents

Pyrazole acetic acid derivatives have been demonstrated as dual PPAR-α/γ agonists and selective COX-2 inhibitors, showing EC50 values in the sub-micromolar range and favorable selectivity indices compared to reference drugs like celecoxib and rosiglitazone [1]. (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid, with its balanced lipophilicity and synthetic handles, is an ideal starting point for designing next-generation compounds in this therapeutic area, potentially improving upon the potency and selectivity observed in related pyrazole scaffolds [1].

Precursor for Covalent Probes or Bioconjugates

The carboxylic acid functionality of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid enables straightforward conjugation to amines, alcohols, or solid supports via amide or ester bond formation. This property makes it a valuable building block for synthesizing activity-based probes, affinity chromatography ligands, or biotinylated compounds for target identification studies. The bromo group can be used to install additional functionality (e.g., an alkyne for click chemistry) prior to or after conjugation, providing a modular and flexible synthesis route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.